

# Application Notes: Synthesis of Hydrobenzoin via Sodium Borohydride Reduction of Benzil

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## Compound of Interest

Compound Name: Hydrobenzoin

Cat. No.: B188758

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## Introduction

The reduction of benzil to **hydrobenzoin** is a classic and illustrative example of stereoselective synthesis in organic chemistry. This reaction involves the conversion of a diketone (benzil) to a diol (**hydrobenzoin**) using a mild reducing agent, sodium borohydride ( $\text{NaBH}_4$ ).<sup>[1]</sup> Sodium borohydride is highly selective for reducing aldehydes and ketones, making it an ideal reagent for this transformation without affecting other functional groups like esters or carboxylic acids.<sup>[2][3]</sup>

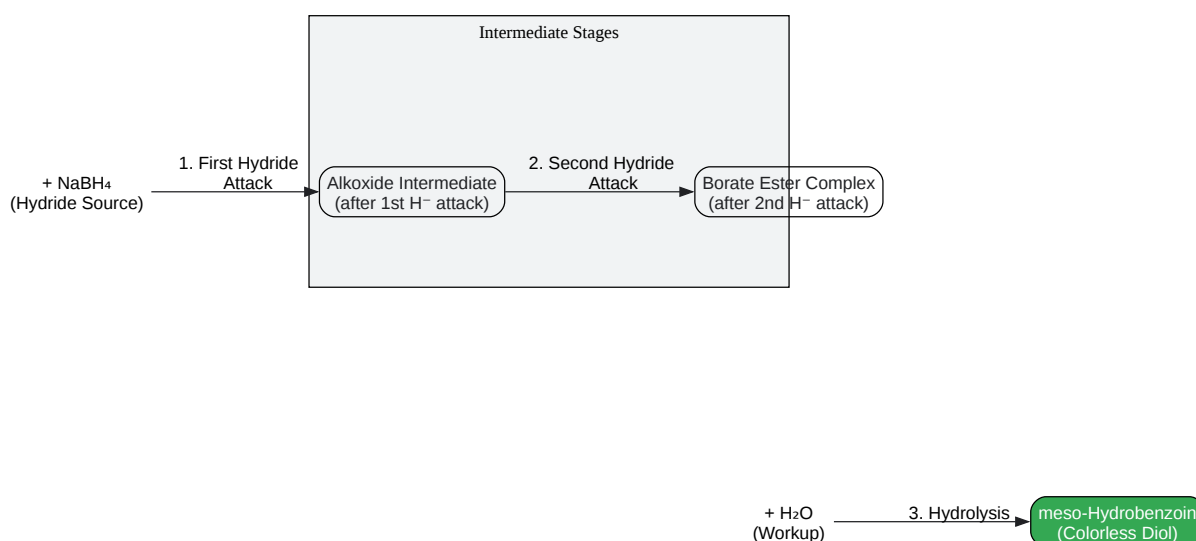
The reaction is of significant interest to researchers as it creates two new stereocenters. While benzil is an achiral molecule, its reduction can yield three stereoisomers: a meso compound ((1R,2S)-**hydrobenzoin**) and a pair of enantiomers, (1R,2R)- and (1S,2S)-**hydrobenzoin**, which are often present as a racemic mixture.<sup>[3][4]</sup> The reaction mechanism, particularly the direction of the hydride attack, favors the formation of the meso diastereomer, making the synthesis highly diastereoselective.<sup>[5]</sup> Progress of the reaction can be visually monitored by the disappearance of the characteristic yellow color of benzil as it is converted to the colorless diol product.<sup>[2]</sup>

## Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition of hydride ions ( $\text{H}^-$ ) from sodium borohydride to the electrophilic carbonyl carbons of benzil.

- **First Hydride Attack:** A hydride ion from the  $\text{BH}_4^-$  complex performs a nucleophilic attack on one of the carbonyl carbons of benzil. This breaks the carbon-oxygen  $\pi$  bond, forming a borate ester intermediate.[2]
- **Conformational Realignment:** After the first reduction, the molecule rotates about the central carbon-carbon single bond to adopt its most sterically favorable conformation. This conformation minimizes the repulsion between the bulky phenyl groups.[5]
- **Second Hydride Attack:** A second hydride ion attacks the remaining carbonyl group. The stereochemical outcome of this step is directed by the existing stereocenter, leading to the preferential formation of the meso product.[5]
- **Hydrolysis:** The addition of water or another protic solvent in the workup step hydrolyzes the borate ester, protonating the oxygen atoms to yield the final **hydrobenzoin** diol product.[1]

Benzil  
(Yellow Diketone)



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Caption: The stereoselective reduction mechanism of benzil to meso-**hydrobenzoin**.

## Experimental Protocols

This protocol details a standard laboratory procedure for the synthesis of **hydrobenzoin** from benzil.

Materials and Equipment:

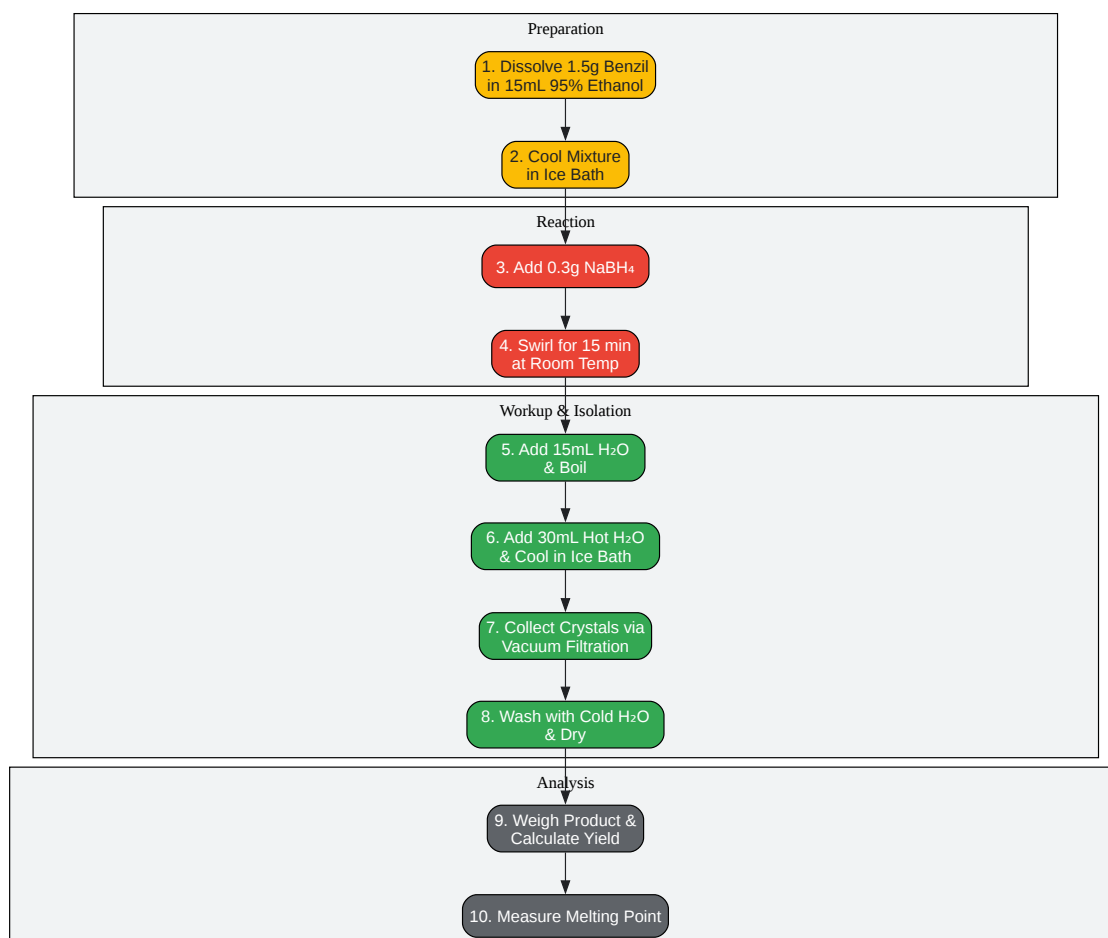
- Benzil
- 95% Ethanol
- Sodium borohydride ( $\text{NaBH}_4$ )
- Deionized water
- 125 mL Erlenmeyer flask
- Hot plate
- Ice bath
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper

Procedure:

- Dissolution of Benzil: In a 125 mL Erlenmeyer flask, dissolve 1.5 g of benzil in 15 mL of 95% ethanol.[1] If necessary, gently warm the mixture on a hot plate to facilitate dissolution, but avoid boiling.[3]
- Cooling: Cool the flask under running water or in an ice bath until a fine suspension of benzil crystals forms.[1]
- Reduction Step:

- Caution: Sodium borohydride is flammable, corrosive, and can react with acidic solutions.  
[6] Handle with care in a well-ventilated area.
- Weigh 0.3 g of  $\text{NaBH}_4$  and add it in one portion to the chilled benzil suspension.[1]
- Gently swirl the flask for 15 minutes.[1][7] During this time, observe any temperature changes and the gradual disappearance of the yellow color, indicating the reduction of the diketone.[3]
- Reaction Quench and Hydrolysis:
  - Carefully add 15 mL of deionized water to the reaction mixture.[1]
  - Heat the mixture to a boil on a hot plate to decompose any remaining  $\text{NaBH}_4$  and hydrolyze the intermediate borate ester.[1] If the solution is not clear at this point, perform a hot gravity filtration.[1]
- Crystallization:
  - Add an additional 30 mL of hot deionized water to the clear solution to induce precipitation.  
[1]
  - Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 15-20 minutes to complete the crystallization of **hydrobenzoin**. [1][6]
- Product Isolation and Drying:
  - Collect the white crystalline product by vacuum filtration using a Büchner funnel.[1][6]
  - Wash the crystals with two small portions of ice-cold water to remove any soluble impurities.[6]
  - Leave the product on the filter with the vacuum running for at least 15 minutes to air dry.[1]
- Characterization:
  - Weigh the dried product to calculate the percent yield.

- Determine the melting point of the crystals to identify the stereoisomer produced.



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Caption: A step-by-step workflow for the synthesis and isolation of **hydrobenzoin**.

## Data Presentation

The identity and purity of the synthesized **hydrobenzoin** can be confirmed by its melting point. The table below lists the physical properties of the reactant and potential products.

Table 1: Physical Properties of Benzil and **Hydrobenzoin** Isomers

Compound	Molecular Formula	Molar Mass ( g/mol )	Melting Point (°C)
Benzil	C <sub>14</sub> H <sub>10</sub> O <sub>2</sub>	210.23	94-95[8]
meso-Hydrobenzoin	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	214.26	137-139[8]
(±)-Hydrobenzoin (racemic)	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	214.26	122-123[8]
(1R,2R)- or (1S,2S)- Hydrobenzoin	C <sub>14</sub> H <sub>14</sub> O <sub>2</sub>	214.26	148-149[8][9][10]

Table 2: Example Reaction Parameters and Yield

Reactant	Mass (g)	Moles (mmol)	Role
Benzil	0.501	2.38	Limiting Reagent
Sodium Borohydride (NaBH <sub>4</sub> )	0.102	2.69	Reducing Agent (Excess)
Product	Theoretical Yield (g)	Actual Yield (g)	Percent Yield (%)
Hydrobenzoin	0.510	0.366	71.8%

Data derived from a representative experiment.[11] The theoretical yield is calculated based on benzil as the limiting reagent.[12]

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